molecular formula C7H8BrCl2N B6224663 4-bromo-3-chloro-N-methylaniline hydrochloride CAS No. 2768326-54-9

4-bromo-3-chloro-N-methylaniline hydrochloride

Cat. No.: B6224663
CAS No.: 2768326-54-9
M. Wt: 257
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-chloro-N-methylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of bromine, chlorine, and a methyl group attached to the aromatic ring, along with an amine group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-N-methylaniline hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-chloro-N-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like iron and hydrochloric acid or catalytic hydrogenation.

Major Products Formed

    Substitution Products: Various substituted anilines.

    Oxidation Products: Nitroso and nitro derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-bromo-3-chloro-N-methylaniline hydrochloride is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine and chlorine atoms can participate in halogen bonding, further modulating the compound’s effects .

Properties

CAS No.

2768326-54-9

Molecular Formula

C7H8BrCl2N

Molecular Weight

257

Purity

95

Origin of Product

United States

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